(2-Chloro-5-methoxyphenyl)(morpholino)methanone
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Overview
Description
(2-Chloro-5-methoxyphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H14ClNO3 This compound is characterized by the presence of a chloro and methoxy group on a phenyl ring, along with a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methoxyphenyl)(morpholino)methanone typically involves the reaction of 2-chloro-5-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the methanone group to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
(2-Chloro-5-methoxyphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the morpholino group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (5-Bromo-2-chlorophenyl)(morpholino)methanone
- (4-Chlorophenyl)phenylmethanone
- (5-Chloro-2-methylamino)phenylphenylmethanone
Comparison: (2-Chloro-5-methoxyphenyl)(morpholino)methanone is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The morpholino group also distinguishes it from other similar compounds, potentially enhancing its solubility and biological activity.
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14ClNO3/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
AGPIWGREOXCEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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